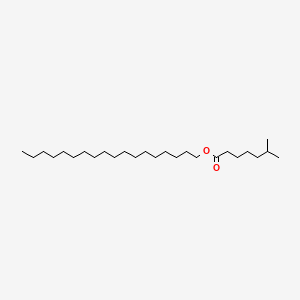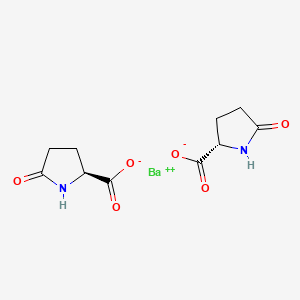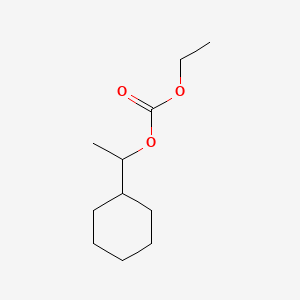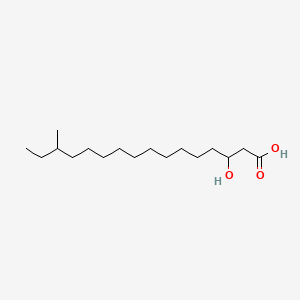
Octadecyl isooctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl isooctanoate is an ester compound formed from octadecanol and isooctanoic acid. It is a colorless to pale yellow liquid that is commonly used in various industrial applications due to its excellent emollient properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadecyl isooctanoate can be synthesized through the esterification reaction between octadecanol and isooctanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous esterification process. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The water formed during the reaction is continuously removed, and the product is purified through distillation.
Chemical Reactions Analysis
Types of Reactions
Octadecyl isooctanoate primarily undergoes hydrolysis and transesterification reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into octadecanol and isooctanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Octadecanol and isooctanoic acid.
Transesterification: New esters and alcohols depending on the reactants used.
Scientific Research Applications
Octadecyl isooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Utilized in the development of drug delivery systems due to its biocompatibility and stability.
Industry: Commonly used in cosmetics and personal care products as an emollient and skin conditioning agent.
Mechanism of Action
The mechanism of action of octadecyl isooctanoate primarily involves its interaction with biological membranes. Due to its lipophilic nature, it can easily integrate into lipid bilayers, enhancing the permeability and fluidity of the membranes. This property makes it useful in drug delivery systems where it can facilitate the transport of active ingredients across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- Octadecyl isocyanate
- Hexadecyl octanoate
- Dodecyl isooctanoate
Comparison
Octadecyl isooctanoate is unique due to its specific ester linkage, which provides it with distinct physical and chemical properties compared to similar compounds. For instance, octadecyl isocyanate, while also a long-chain compound, has different reactivity due to the presence of the isocyanate group. Hexadecyl octanoate and dodecyl isooctanoate differ in the length of their carbon chains, which affects their melting points, solubility, and applications.
Properties
CAS No. |
84878-28-4 |
|---|---|
Molecular Formula |
C26H52O2 |
Molecular Weight |
396.7 g/mol |
IUPAC Name |
octadecyl 6-methylheptanoate |
InChI |
InChI=1S/C26H52O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-24-28-26(27)23-20-19-22-25(2)3/h25H,4-24H2,1-3H3 |
InChI Key |
LVGAETLFLZPXCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)









![2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)
